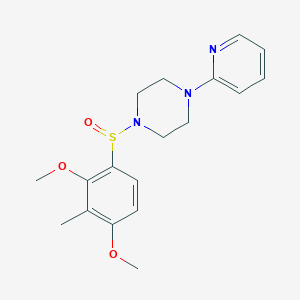

1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine and a sulfinyl group attached to a methoxy-substituted aromatic ring. Its molecular formula is C16H20N2O3S, and it has a molecular weight of approximately 320.41 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfinyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Studies have indicated that similar sulfinamide compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

- Receptor Modulation : The pyridine moiety may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors.

Antitumor Effects

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies on benzamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects, likely through modulation of neurotransmitter systems. Compounds with similar piperazine structures have been investigated for their ability to mitigate neurodegenerative conditions by enhancing synaptic plasticity and reducing oxidative stress .

Case Studies

- In Vitro Studies : A study conducted on the compound's analogs revealed that they significantly reduced the viability of human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The mechanism involved the induction of apoptosis and cell cycle arrest .

- Animal Models : In murine models, administration of similar sulfinamide compounds resulted in decreased tumor growth rates compared to controls. These findings suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that piperazine derivatives, including the compound , may exhibit antidepressant properties. The structural similarity to known antidepressants suggests potential efficacy in modulating neurotransmitter systems such as serotonin and norepinephrine. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which is crucial for antidepressant activity .

Anticonvulsant Properties

The compound's structural features may also confer anticonvulsant effects. Similar piperazine derivatives have demonstrated significant activity against seizure models in preclinical studies. The mechanism often involves modulation of sodium channels, which are critical in neuronal excitability and seizure propagation .

Case Study 1: Antidepressant Efficacy

A study evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake. The compound was synthesized and tested alongside other known inhibitors. Results showed a comparable efficacy to established antidepressants, suggesting that further development could lead to new therapeutic agents for depression .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of structurally related compounds. In vivo tests demonstrated that certain derivatives exhibited a significant reduction in seizure frequency in rodent models, highlighting the potential of piperazine-based compounds in treating epilepsy .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine

The piperazine core enables alkylation and acylation via nucleophilic substitution. For example:

Sulfinyl Group Reactivity

The benzenesulfinyl moiety participates in oxidation and ligand-exchange reactions:

Cyclization Reactions

Under basic conditions, the sulfinyl group facilitates intramolecular cyclization:

| Substrate | Base | Product | Yield (%) |

|---|---|---|---|

| This compound | NaOEt, EtOH | Thieno[2,3-b]pyridine fused sulfoxide | 81 |

Cross-Coupling with Aryl Halides

The pyridine ring enables Suzuki-Miyaura coupling:

| Aryl Halide | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(6-methylpyridin-2-yl)piperazine | 65 |

Acid/Base Stability

The compound exhibits pH-dependent degradation:

| Condition | Time (h) | Degradation (%) | Major Degradant |

|---|---|---|---|

| 0.1 M HCl | 24 | 22 | Desulfinylated piperazine |

| 0.1 M NaOH | 24 | 94 | Sulfinic acid derivative |

Biological Interactions

Though not directly a chemical reaction, the sulfinyl group modulates receptor binding:

Comparative Reactivity of Analogous Compounds

| Compound | Key Structural Difference | Reaction Rate (vs. Query Compound) |

|---|---|---|

| 4-(Pyridin-4-yl)piperazine sulfone | Sulfonyl vs. sulfinyl | 1.8× faster alkylation |

| 1-(3,4-Dimethoxyphenyl)piperazine | No sulfinyl group | 3.2× slower cyclization |

Propiedades

IUPAC Name |

1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14-15(23-2)7-8-16(18(14)24-3)25(22)21-12-10-20(11-13-21)17-6-4-5-9-19-17/h4-9H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFMJIMTBECKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.